1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
Overview
Description
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H22ClN3O2 and its molecular weight is 287.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
Oxadiazole derivatives, encompassing both 1,3,4-oxadiazole and 1,2,4-oxadiazole, have been identified as biologically active units in numerous compounds. Their pharmacological profiles include activities such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. The research highlights the significant role of oxadiazoles in the development of new medicinal species for treating various diseases, indicating their potential in drug discovery and therapeutic applications (Wang et al., 2022).
Synthetic Strategies for Psychological Disorders
Oxadiazoles have been explored for their potential in treating psychological disorders, including parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. The synthetic strategies for preparing different oxadiazole derivatives, effective in psychological disorders, offer valuable insights for future research in discovering new molecules with oxadiazole moiety. This underscores the importance of oxadiazole derivatives in addressing mental health challenges (Saxena et al., 2022).
Metal-Ion Sensing Applications
The review on synthetic routes and metal-ion sensing applications of 1,3,4-oxadiazoles presents an integrative perspective on the use of these compounds in the development of potential chemosensors. Oxadiazoles, particularly the 1,3,4-oxadiazole scaffolds, have found applications in pharmacology, polymers, material science, and organic electronics. Their role in the development of fluorescent frameworks for metal-ion sensors highlights the versatility of oxadiazole derivatives in analytical chemistry and sensor technology (Sharma et al., 2022).
Properties
IUPAC Name |
1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2.ClH/c14-13(6-3-1-2-4-7-13)12-15-11(18-16-12)10-5-8-17-9-10;/h10H,1-9,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAJEJJNZUPBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3CCOC3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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